
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE
Übersicht
Beschreibung
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is a metabolite of dipyridamole, a compound known for its role as a selective inhibitor of phosphodiesterase V. This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cyclic adenosine monophosphate and cyclic guanosine monophosphate hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE typically involves the glucuronidation of dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic glucuronidation due to its specificity and efficiency. The process involves the use of bioreactors containing uridine diphosphate glucuronosyltransferase enzymes and dipyridamole as the substrate. The reaction is carried out under controlled pH and temperature conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under basic conditions.
Substitution: Nucleophilic substitution reactions involve reagents like sodium azide and potassium cyanide under neutral or slightly basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Dipyridamole Di-O-β-D-Glucuronide plays a significant role in cardiovascular research. It is utilized to study the pharmacokinetics and pharmacodynamics of dipyridamole, especially regarding its effects on platelet aggregation and vascular function. The compound's ability to enhance the bioavailability of other drugs, such as digoxin, through P-glycoprotein inhibition has been documented, indicating its potential to improve therapeutic outcomes in patients requiring multiple medications .
Table 1: Effects on Cardiovascular Parameters
Parameter | Effect | Reference |
---|---|---|
Platelet Aggregation | Inhibition | |
Vascular Function | Improvement in endothelial function | |
Bioavailability of Digoxin | Increased absorption |
Antiviral Activity
Recent studies have indicated that dipyridamole and its derivatives exhibit antiviral properties. Specifically, research has shown that dipyridamole can enhance the immune response and reduce viral loads in patients with infections such as HIV and COVID-19. In a clinical trial involving COVID-19 patients, dipyridamole was associated with improved clinical outcomes and reduced inflammatory markers, highlighting its potential as an adjunctive therapy .
Table 2: Antiviral Effects
Virus Type | Observed Effect | Reference |
---|---|---|
HIV | Reduced CD4+ T-cell activation | |
SARS-CoV-2 | Improved clinical outcomes |
Anti-inflammatory Properties
Dipyridamole Di-O-β-D-Glucuronide has demonstrated significant anti-inflammatory effects in various experimental models. It has been shown to mitigate inflammatory responses in conditions such as arthritis and vascular inflammation. The compound's ability to suppress pro-inflammatory cytokines while enhancing anti-inflammatory mediators positions it as a potential therapeutic agent for chronic inflammatory diseases .
Table 3: Anti-inflammatory Effects
Condition | Mechanism | Reference |
---|---|---|
Arthritis | Reduction of TNF-α and IL-6 levels | |
Vascular Inflammation | Enhanced nitric oxide production |
Metabolic Studies
The compound is also relevant in metabolic studies focusing on drug interactions and metabolism. Its role as a glucuronide conjugate facilitates the understanding of phase II metabolism of drugs, which is crucial for predicting drug-drug interactions and optimizing therapeutic regimens .
Case Studies
Several case studies have explored the implications of dipyridamole Di-O-β-D-Glucuronide in clinical settings:
- Case Study on STEMI : A patient developed ST-Elevation Myocardial Infarction (STEMI) after receiving dipyridamole for myocardial perfusion imaging, illustrating the need for careful monitoring when using this compound in patients with existing cardiovascular conditions .
- COVID-19 Intervention : In a proof-of-concept trial involving COVID-19 patients, administration of dipyridamole significantly improved recovery rates compared to placebo groups, suggesting its utility in managing viral infections .
Wirkmechanismus
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE exerts its effects by inhibiting phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic adenosine monophosphate and cyclic guanosine monophosphate blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. The compound also inhibits adenosine deaminase, preventing the degradation of adenosine, which further enhances its anti-aggregating action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipyridamole Mono-O-|A-D-glucuronide: A derivative of dipyridamole with a single glucuronide moiety.
Dipyridamole: The parent compound, known for its role as a nucleoside transport inhibitor and phosphodiesterase V inhibitor.
Uniqueness
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is unique due to its dual glucuronide moieties, which enhance its solubility and stability compared to its mono-glucuronide counterpart. This structural modification also influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Biologische Aktivität
Dipyridamole Di-O-B-D-Glucuronide is a glucuronide metabolite of dipyridamole, a well-known phosphodiesterase inhibitor and antiplatelet agent. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Dipyridamole
Dipyridamole (DPM) is primarily recognized for its role as a coronary vasodilator and an inhibitor of platelet aggregation. It functions by increasing intracellular levels of cyclic AMP (cAMP) through the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to enhanced vasodilation and decreased platelet activation . The compound also inhibits adenosine uptake, further contributing to its cardiovascular effects.
Biological Activity
Mechanisms of Action:
- Phosphodiesterase Inhibition: Dipyridamole exhibits potent inhibitory activity against several phosphodiesterases, with IC50 values indicating strong inhibition at low concentrations (e.g., 0.37 μM for PDE11) .
- Adenosine Transport Inhibition: By blocking adenosine transporters, dipyridamole increases the availability of adenosine, which acts on A2 receptors to promote vasodilation and inhibit platelet aggregation .
Pharmacological Effects:
- Vasodilation: DPM is a selective coronary vasodilator, effective in treating conditions like chronic angina pectoris.
- Antiplatelet Activity: It reduces thrombus formation by inhibiting platelet aggregation, making it useful in preventing embolic events in patients with prosthetic heart valves when combined with anticoagulants like warfarin .
Case Studies and Research Findings
1. Crystallization Kinetics:
A study investigated the crystallization kinetics of amorphous dipyridamole formulations. The research demonstrated that the stability of amorphous solid dispersions can be predicted by assessing their thermodynamic fragility and glass-forming ability (GFA). These factors are crucial for enhancing the solubility and bioavailability of dipyridamole .
2. Inclusion Complexes:
Research has shown that dipyridamole forms inclusion complexes with beta-cyclodextrin (β-CD), significantly improving its solubility and bioavailability compared to uncomplexed dipyridamole. This complex exhibited enhanced cardiovascular effects in animal models, highlighting its potential for improved therapeutic efficacy .
Comparative Biological Activity
Property | Dipyridamole | This compound |
---|---|---|
Pharmacological Class | Phosphodiesterase Inhibitor | Metabolite of Dipyridamole |
Mechanism of Action | Inhibits PDE3 and PDE5 | May retain some PDE inhibition |
Vasodilatory Effect | Strong | Not extensively studied |
Antiplatelet Activity | Significant | Potentially lower due to metabolism |
Bioavailability | Moderate | Likely improved due to glucuronidation |
Eigenschaften
IUPAC Name |
(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFCIJCCRXIKL-RJQGGIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N8O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675871 | |
Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107136-95-8 | |
Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.